Anti-inflammatory Activity: 4-Bromo THP Demonstrates 3.3-fold Greater Potency Than 4-Fluoro THP and 8.5-fold Greater Than 4-Methyl THP in Macrophage NO Inhibition
In a head-to-head comparative study evaluating N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridine derivatives for inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages, the 4-bromo substituted derivative demonstrated superior potency compared to all other tested halogen and alkyl variants. The 4-bromo compound achieved an IC50 of 9.4 µM, representing the most potent inhibitor in the series [1]. This activity exceeds the 4-fluoro derivative (IC50 = 38.9 µM) by 4.1-fold, the 4-n-butyl derivative (IC50 = 30.9 µM) by 3.3-fold, the 4-methyl derivative (IC50 = 80.3 µM) by 8.5-fold, and the reference nonsteroidal anti-inflammatory drug indomethacin (IC50 = 53.8 µM) by 5.7-fold [1]. None of the tested compounds exhibited cytotoxic effects at these concentrations, confirming that the observed activity differences reflect genuine potency variations rather than cellular toxicity [1].
| Evidence Dimension | IC50 for inhibition of LPS-induced nitric oxide production |
|---|---|
| Target Compound Data | 9.4 µM |
| Comparator Or Baseline | 4-Fluoro THP (38.9 µM); 4-n-Butyl THP (30.9 µM); 4-Methyl THP (80.3 µM); Indomethacin (53.8 µM) |
| Quantified Difference | 4-Bromo is 4.1-fold more potent than 4-fluoro; 3.3-fold more potent than 4-n-butyl; 8.5-fold more potent than 4-methyl; 5.7-fold more potent than indomethacin |
| Conditions | RAW 264.7 murine macrophage cell line; LPS stimulation (2 µg/mL); iNOS-mediated NO production assay |
Why This Matters
This demonstrates that the 4-bromo substituent confers distinct anti-inflammatory potency advantages over other halogen and alkyl variants, making 4-bromo-1,2,3,6-tetrahydropyridine the preferred starting material for developing anti-inflammatory agents targeting iNOS/NO pathways.
- [1] Yoon K, Soliman K, Redda K. Inhibitory effects of N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines on nitric oxide generation in stimulated raw 264.7 macrophages. Drugs Exp Clin Res. 2002;28(2-3):83-90. PMID: 12224381. View Source
